N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Overview
Description
N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of a family of enzymes called metalloproteases, which are involved in a variety of biological processes, including inflammation, cancer, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide involves binding to the active site of metalloproteases and inhibiting their activity. This compound is a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme. Once bound, this compound prevents the enzyme from cleaving its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound is a potent inhibitor of metalloproteases, with IC50 values in the nanomolar range. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide in lab experiments is its potency as a metalloprotease inhibitor. This compound has been shown to be effective at inhibiting a wide range of metalloproteases, making it a versatile tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential for off-target effects. This compound may inhibit other enzymes besides metalloproteases, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide. One area of interest is the development of more selective metalloprotease inhibitors that target specific enzymes involved in disease processes. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, further studies are needed to better understand the potential off-target effects of this compound and to develop strategies to minimize them.
Scientific Research Applications
N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide has been used in a variety of scientific research applications. One of the main uses of this compound is as an inhibitor of metalloproteases, which are involved in many biological processes. Metalloproteases are a family of enzymes that are responsible for the breakdown of extracellular matrix proteins, which are important for tissue remodeling and repair. Inhibition of metalloproteases has been shown to have therapeutic potential in a variety of diseases, including cancer, arthritis, and cardiovascular disease.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c25-20(22-14-16-7-4-5-12-21-16)15-23(17-8-6-9-18(13-17)24(26)27)30(28,29)19-10-2-1-3-11-19/h1-13H,14-15H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSWSMUOQKJSGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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